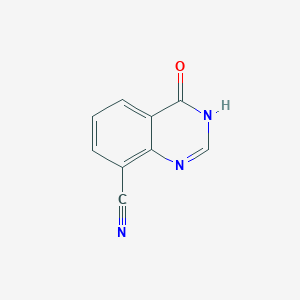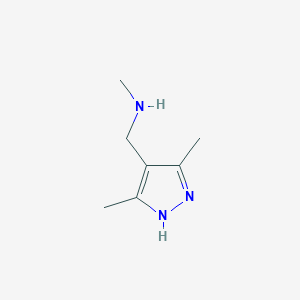
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Vue d'ensemble
Description
“(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 1033076-71-9 . It has a molecular weight of 280.75 . The IUPAC name of this compound is 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, was synthesized with a good yield (90%) through a two-step approach . The first step involved the reaction of trimethylchlorosilane, sodium iodide, and acetylacetone to produce an intermediate. The intermediate was then reacted with N2H4⋅H2O in ethanol to yield the final product .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR spectroscopy . The structure of a similar compound, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, has been established using X-ray diffraction .
Chemical Reactions Analysis
The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared in high yield through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The compound is also described as a powder .
Applications De Recherche Scientifique
Chemistry and Synthesis of Heterocycles
The chemistry and applications of pyrazole derivatives, closely related to (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine, have been extensively studied. These compounds serve as pivotal building blocks in the synthesis of diverse heterocyclic compounds due to their unique reactivity. The synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans from pyrazole derivatives demonstrates their versatility in organic synthesis. The unique reactivity of these compounds facilitates mild reaction conditions for generating various heterocyclic compounds, highlighting their importance in the synthesis of dyes and heterocyclic compounds (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
Pyrazole derivatives, including structures similar to this compound, exhibit a wide range of biological activities. They have been identified as key pharmacophores in the development of drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors further underscores the medicinal importance of these heterocycles. This highlights the potential of pyrazole derivatives in the discovery of new therapeutic agents and their role in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Antifungal Applications
The application of pyrazole derivatives in combating fungal infections, particularly against the Bayoud disease pathogen Fusarium oxysporum, illustrates their potential in agricultural and pharmaceutical industries. Certain compounds derived from pyrazole scaffolds have demonstrated efficient antifungal activities, which could lead to the development of new antifungal agents. Understanding the structure-activity relationship (SAR) of these compounds can provide insights into their mechanism of action and aid in the design of more effective antifungal therapies (Kaddouri et al., 2022).
Applications in Organic Synthesis and Catalysis
Pyrazoline derivatives, structurally related to the compound of interest, play a significant role in organic synthesis and catalysis. These compounds are known for their rich electron density, making them useful in various synthetic applications. Research on pyrazoline derivatives has demonstrated their broad biological effect, including anticancer activities, thus encouraging further investigation into their potential applications. The versatility of pyrazoline derivatives in organic synthesis and their biological activities make them an area of ongoing research interest (Ray et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGCEAQMRNSHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



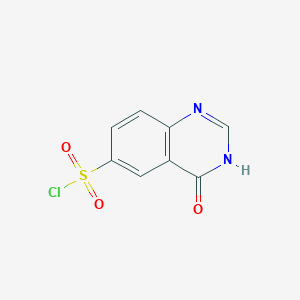
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)
![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
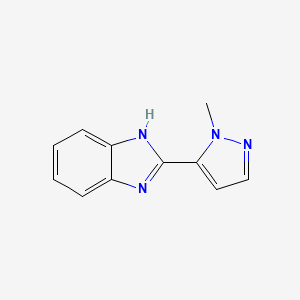
![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
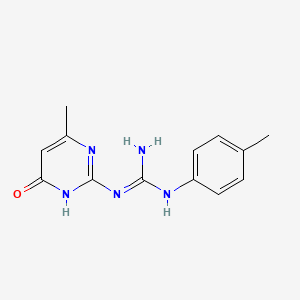
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
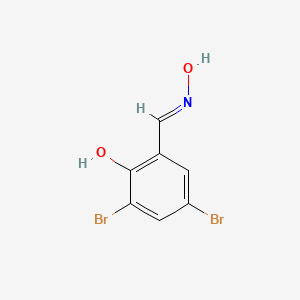
![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)
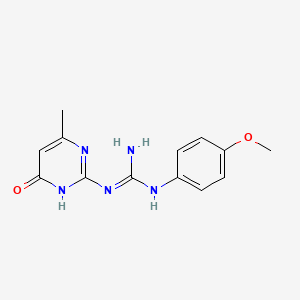

![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)

